molecular formula C15H24 B106688 beta-Bisabolene CAS No. 495-61-4

beta-Bisabolene

Cat. No. B106688
CAS RN: 495-61-4
M. Wt: 204.35 g/mol
InChI Key: XZRVRYFILCSYSP-OAHLLOKOSA-N
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Description

Beta-Bisabolene is a natural product found in Magnolia officinalis, Cymbopogon martinii, and other organisms . It is a beta-bisabolene which has (1S)-configuration . It is an enantiomer of a ®-beta-bisabolene . Beta-Bisabolene is an intermediate in the biosynthesis of many other natural chemical compounds, including hernandulcin, a natural sweetener . It has a balsamic odor and is approved in Europe as a food additive .


Synthesis Analysis

Beta-Bisabolene can be synthesized from waste cooking oil by metabolically engineered Yarrowia lipolytica . This process involves the heterologous expression of the alpha-bisabolene synthase from Abies grandis, the beta-bisabolene synthase gene from Zingiber officinale, and the gamma-bisabolene synthase gene from Helianthus annuus . Overexpression of the endogenous mevalonate pathway genes and introduction of heterologous multidrug efflux transporters were employed to improve bisabolene production .


Molecular Structure Analysis

The molecular formula of beta-Bisabolene is C15H24 . Its molecular weight is 204.35 g/mol . The structure of beta-Bisabolene can be viewed using Java or Javascript .


Chemical Reactions Analysis

Beta-Bisabolene serves as a precursor for the production of a wide range of industrially relevant chemicals . It is produced in high efficiency from waste cooking oil by metabolically engineered Yarrowia lipolytica . The production of bisabolene in Yarrowia lipolytica was achieved through the heterologous expression of the alpha-bisabolene synthase, beta-bisabolene synthase, and gamma-bisabolene synthase .


Physical And Chemical Properties Analysis

Beta-Bisabolene has a molecular weight of 204.35 g/mol . It is a natural product found in various organisms . It has a balsamic odor and is approved in Europe as a food additive .

Scientific Research Applications

Sustainable Production from Waste

Beta-bisabolene, a natural plant product, is traditionally sourced from plants in low abundance, making isolation non-economically viable. To address this, Zhao et al. (2020) utilized synthetic biology and metabolic engineering strategies to create microbial cell factories. In their innovative study, the oleaginous yeast Yarrowia lipolytica was engineered to produce alpha-bisabolene, beta-bisabolene, and gamma-bisabolene. The approach not only enhanced bisabolene production but also facilitated the conversion of waste cooking oil into various industrially valuable products, representing a sustainable and economically viable production method (Zhao et al., 2020).

Novel Compounds from Red Algae

Research by Davyt et al. (2006) brought to light three novel halogenated beta-bisabolene sesquiterpenoids isolated from the red alga Laurencia scoparia. This study marked the first instance of beta-bisabolenes being isolated from the genus Laurencia, expanding the understanding of natural beta-bisabolene sources and its potential applications, especially in the field of anthelmintics (Davyt et al., 2006).

Biofuel Potential

Beta-bisabolene has been identified as a precursor to bisabolane, a potential biofuel alternative. Peralta-Yahya et al. (2011) focused on the microbial production of bisabolene, the immediate precursor to bisabolane, marking a significant step towards sustainable biofuel production. Their work involved enzyme screening, metabolic engineering, and chemical hydrogenation, highlighting the potential of beta-bisabolene in the development of biofuel alternatives (Peralta-Yahya et al., 2011).

Environmental Impact on Production

Ibrahim et al. (2008) explored the influence of different nutrient levels on plant volatiles, including beta-bisabolene, in Bt and conventional oilseed rape plants. Their findings highlight the significant effects of soil nutrient levels on volatile emissions, suggesting that environmental factors can significantly influence the production and emission of valuable compounds like beta-bisabolene (Ibrahim et al., 2008).

Safety And Hazards

Beta-Bisabolene may be fatal if swallowed and enters airways . It causes skin irritation and may cause an allergic skin reaction . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling beta-Bisabolene .

Future Directions

The production of beta-Bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica presents a more competitive and environmentally sustainable method for industrial production of beta-Bisabolene . This approach provides valuable insights into the engineering of Yarrowia lipolytica for higher-level production of bisabolene and its utilization in converting waste cooking oil into various industrially valuable products .

properties

IUPAC Name

(4S)-1-methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,15H,4-5,7,9-11H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRVRYFILCSYSP-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(=C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H](CC1)C(=C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017550
Record name beta-Bisabolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Bisabolene

CAS RN

495-61-4
Record name β-Bisabolene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Bisabolene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Bisabolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-BISABOLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S19BRC22QA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,290
Citations
ME Ibrahim, SS Ahmed, AK Khalid… - International Food …, 2017 - search.ebscohost.com
… beta-bisabolene chemo-type. These compounds represent 48.0% (area percent) of the total oil. Betabisabolene … Meanwhile, beta-bisabolene was the one of major constituent in several …
Number of citations: 4 search.ebscohost.com
J Yamahara, S Hatakeyama, K Taniguchi… - … Zasshi: Journal of the …, 1992 - europepmc.org
By using the effects on HCl/ethanol-induced gastric lesions in rats, beta-sesquiphellandrene (2), beta-bisabolene (3), ar-curcumene (4) and 6-shogaol (5) were isolated as anti-ulcer …
Number of citations: 97 europepmc.org
HS Choi - The Korean Journal of Food And Nutrition, 2017 - koreascience.kr
This study investigated the chemical composition of Petasites japonicus (S. et Z.) Maxim essential oil. During the period 2011~ 2013, P. japonicus (S. et Z.) Maxim plant was investigated …
Number of citations: 6 koreascience.kr
N Fukamiya, M Oki, M Okano, T Aratani - 1981 - pascal-francis.inist.fr
A SYNTHESIS OF BETA -BISABOLENE BY THE MANGANESE(III) ACETATE REACTION … A SYNTHESIS OF BETA -BISABOLENE BY THE MANGANESE(III) ACETATE REACTION …
Number of citations: 6 pascal-francis.inist.fr
A Gupta, M Gupta, S Gupta - International Journal of …, 2013 - researchgate.net
… copane, beta elemene, caryophyllene, alpha caryophyllene, tau gurjunene, beta bisabolene, delta cadinene, elemol, caryophyllene oxide, murrolene, beta eudesmol) … Beta bisabolene …
Number of citations: 27 www.researchgate.net
M Hadavi, A Eidy, R Assadzadeh… - Journal of Medicinal …, 2021 - jmpb.areeo.ac.ir
Chamomile has several variants, such as Anthemis Susiana Nábělek, Matricaria chamomilla L., Chamomilla recutita (L.) Rauschert, Matricaria suaveolens Koch and etc. Medicinal …
Number of citations: 12 jmpb.areeo.ac.ir
N Yassa, R Golestani, G Bakhshi-khaniki - Journal of Medicinal Plants, 2005 - jmp.ir
Background: One of the natural products in plants is essential oil. Their odor, components and properties are depended on factors such as genetics, climate, habitat and so on. In plant …
Number of citations: 4 jmp.ir
VD Zheljazkov, T Astatkie, V Schlegel - HortScience, 2012 - journals.ashs.org
… The most appropriate model to describe the relationship between DT and all concentration response variables except beta-bisabolene (where there was no relationship) was the …
Number of citations: 36 journals.ashs.org
N Souri, MR Monsef-Esfehani, M Vazirian… - Traditional and …, 2020 - jtim.tums.ac.ir
Research on the antimicrobial effects of herbal extracts and natural compounds has proven that herbs have valuable sources of anti-infective agents, and numerous new compounds …
Number of citations: 2 jtim.tums.ac.ir
S Sharifi, S Safaeian - Asian J. Pharm. Clin. Res, 2015 - hero.epa.gov
Objective: Sea pens are a highly specialized group of anthozoa coelenterates. Sea pens were collected by wading at low tide in intertidal zone from Bandar Abbas Costal. Method: Sea …
Number of citations: 11 hero.epa.gov

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